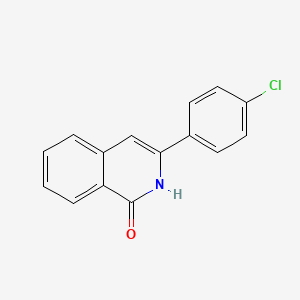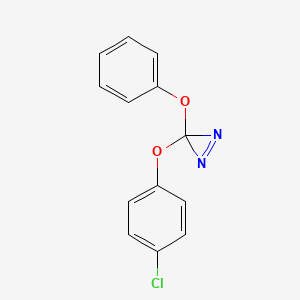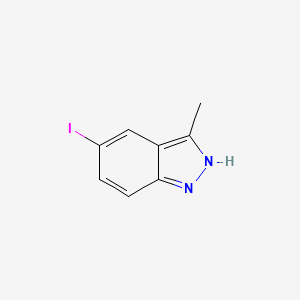
5-Iodo-3-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of an iodine atom at the 5-position and a methyl group at the 3-position of the indazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methyl-1H-indazole typically involves the iodination of 3-methyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed: The major products formed from these reactions include various substituted indazoles, biaryl compounds, and alkyne derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Iodo-3-methyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in chemical biology research to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the indazole ring can form hydrogen bonds and hydrophobic interactions with the target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
3-Methyl-1H-indazole: Lacks the iodine atom, which may result in different biological activities and reactivity.
5-Bromo-3-methyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Iodo-1H-indazole: Lacks the methyl group, which may affect its biological activity and chemical properties.
Uniqueness: The presence of both the iodine atom and the methyl group in 5-Iodo-3-methyl-1H-indazole makes it unique compared to other indazole derivatives. This combination can result in distinct biological activities and reactivity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
5-iodo-3-methyl-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOZBUHGHONMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
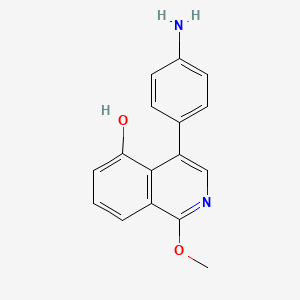
![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)

![Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11856571.png)
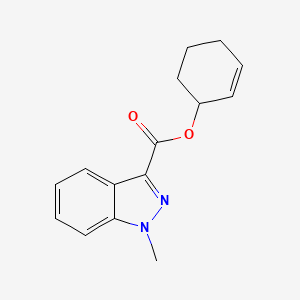
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11856580.png)
![(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856583.png)
